molecular formula C14H15BrClNO3 B8219096 Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate

Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate

Cat. No.: B8219096
M. Wt: 360.63 g/mol
InChI Key: IEMNSFZDWWSDIJ-UHFFFAOYSA-N
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Description

Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate is a synthetic intermediate featuring a benzofuran core substituted with bromine (Br) at position 5 and chlorine (Cl) at position 5. The methyl group at the 2-position of the benzofuran ring is functionalized with a tert-butyl carbamate group, which serves as a protective group for amines in multistep syntheses.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-7-chloro-1-benzofuran-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO3/c1-14(2,3)20-13(18)17-7-10-5-8-4-9(15)6-11(16)12(8)19-10/h4-6H,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMNSFZDWWSDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=CC(=CC(=C2O1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate typically involves multiple steps:

    Bromination and Chlorination: The benzofuran ring is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 5 and 7 positions, respectively.

    Formation of Carbamate: The brominated and chlorinated benzofuran is then reacted with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of specific catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms on the benzofuran ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzofuran ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzofuran derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of benzofuran-2,3-dione derivatives.

    Reduction Products: Reduction can yield benzofuran derivatives with reduced functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the biological activity of benzofuran derivatives, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the bromine and chlorine atoms can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate and related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity
This compound Benzofuran 5-Br, 7-Cl, 2-(methylcarbamate) ~344.6 (calculated) Intermediate for halogen-directed cross-coupling; potential PROTAC scaffold.
Tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (193, []) Pyrimidine 2-Cl, 5-NO₂, cyclohexyl-amino 385.8 (MS: m/z 386 [M+H]⁺) Nitro group enables reduction to amines; used in kinase inhibitor synthesis.
Tert-butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate (265, []) Pyrimidine + Pyran 2-Cl, 5-I, tetrahydro-2H-pyran-amino 469.8 (MS: m/z 469 [M+H]⁺) Iodo-substitution facilitates Sonogashira couplings; intermediate for antiviral agents.
Tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298, []) Pyrimidine + Cyclohexane 2-Cl, 5-I, 4-methoxycyclohexyl-amino ~523.9 (calculated) Methoxy group enhances solubility; stereochemistry critical for target binding.
L14 (PROTAC derivative, []) Phenylacetic acid + VHL ligand Benzyl-carbamate, thiazole, hydroxy-pyrrolidine ~678.8 (MS data inferred) WDR5 protein degrader; demonstrates therapeutic potential in cancer.

Key Comparative Insights

Core Structure Diversity :

  • The target compound’s benzofuran core distinguishes it from pyrimidine- or pyran-based analogs. Benzofurans are electron-rich aromatic systems, whereas pyrimidines (e.g., compound 193) are nitrogen-containing heterocycles with inherent hydrogen-bonding capabilities, often critical for kinase inhibition .

Halogen Substituents: The 5-bromo and 7-chloro groups on the benzofuran enhance electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. In contrast, 5-iodo substituents (e.g., compound 265) are more reactive in Sonogashira or Ullmann-type reactions .

Protective Group Utility :

  • The tert-butyl carbamate group is a common amine-protecting strategy across all compounds. However, in PROTAC derivatives (e.g., L14), this group is part of a larger linker system connecting target-binding and E3 ligase-recruiting moieties .

Synthetic Pathways :

  • The target compound’s synthesis likely involves halogenation of benzofuran followed by carbamate formation (methodology analogous to Steps 1–3 in []). Comparatively, pyrimidine-based analogs require sequential amination and halogen displacement (e.g., Step 4 in []).

Biological Relevance: While the benzofuran derivative’s direct biological activity is unspecified, pyrimidine analogs (e.g., compound 265) are intermediates for antiviral or anticancer agents.

Biological Activity

Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate, also known by its CAS number 1643914-41-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C14H15BrClNO3
  • Molecular Weight : 360.63 g/mol
  • IUPAC Name : tert-butyl N-[(5-bromo-7-chloro-2-benzofuran-2-yl)methyl]carbamate

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The presence of the benzofuran moiety is crucial for its pharmacological effects, as it can modulate various signaling pathways involved in cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and other signaling cascades.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity

Research indicates that this compound has shown promising results in various biological assays:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Effects

The compound has also been tested against various bacterial strains and fungi, showing moderate antimicrobial activity. This suggests potential applications in treating infections or as a preservative in pharmaceutical formulations.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 and 48 hours. Cell viability was assessed using MTT assays.
    • Results : Significant dose-dependent cytotoxicity was observed, with IC50 values indicating effective inhibition at low micromolar concentrations.
  • Antimicrobial Activity Assessment :
    • Objective : To determine the efficacy of the compound against Staphylococcus aureus and Candida albicans.
    • Methodology : Disc diffusion method was employed to assess antibacterial and antifungal properties.
    • Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Data Table

Biological ActivityTest Organism/Cell LineIC50 (µM)Mechanism
AnticancerMCF-7 (breast cancer)12.5Apoptosis induction
AntimicrobialStaphylococcus aureus15.0Cell wall synthesis inhibition
AntimicrobialCandida albicans20.0Membrane disruption

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